molecular formula C20H20N2O4 B5061983 Benzyl 4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Benzyl 4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B5061983
M. Wt: 352.4 g/mol
InChI Key: XQXGQMIPNHMCIH-UHFFFAOYSA-N
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Description

Benzyl 4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines. This particular compound is characterized by its complex structure, which includes a benzyl group, a methoxyphenyl group, and a tetrahydropyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of benzyl acetoacetate with 2-methoxybenzaldehyde in the presence of urea and a catalyst under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired tetrahydropyrimidine ring.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Benzyl 4-(2-methoxyphenyl)-6-methyl

Biological Activity

Benzyl 4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS No. 300799-33-1) is a compound belonging to the class of tetrahydropyrimidines, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C20H20N2O4C_{20}H_{20}N_{2}O_{4}, with a molecular weight of approximately 352.38 g/mol. The structure features a tetrahydropyrimidine ring substituted with a benzyl group and a methoxyphenyl moiety, which may influence its biological interactions.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Cytotoxicity : Studies have shown that related tetrahydropyrimidines can inhibit cell proliferation in various cancer cell lines. For example, certain derivatives demonstrated IC50 values in the nanomolar range against HT-29 colon cancer cells and MCF-7 breast cancer cells .

The mechanisms by which these compounds exert their biological effects include:

  • Inhibition of Enzymatic Pathways : Some studies suggest that tetrahydropyrimidines can inhibit key enzymes involved in cancer cell metabolism and proliferation .
  • Induction of Apoptosis : There is evidence that these compounds may promote apoptotic pathways in cancer cells, leading to programmed cell death .

Synthesis and Evaluation

A recent study focused on synthesizing derivatives of tetrahydropyrimidines and evaluating their biological activities. The synthesized compounds were tested for their ability to inhibit alkaline phosphatase activity, a marker often associated with cancer progression. The findings suggested that modifications in the chemical structure significantly impacted the inhibitory potency .

Comparative Analysis

The following table summarizes key findings related to the biological activities of this compound and its analogs:

Compound Cell Line IC50 (µM) Mechanism
Compound AHT-290.009Enzyme inhibition
Compound BMCF-70.017Apoptosis induction
Benzyl DerivativeHeLa0.63Cell cycle arrest

Properties

IUPAC Name

benzyl 4-(2-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-13-17(19(23)26-12-14-8-4-3-5-9-14)18(22-20(24)21-13)15-10-6-7-11-16(15)25-2/h3-11,18H,12H2,1-2H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQXGQMIPNHMCIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC=CC=C2OC)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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